molecular formula C13H13BrN2O2 B8444564 7-bromo-3-methyl-2-(tetrahydrofuran-3-yl)quinazolin-4(3H)-one

7-bromo-3-methyl-2-(tetrahydrofuran-3-yl)quinazolin-4(3H)-one

Cat. No.: B8444564
M. Wt: 309.16 g/mol
InChI Key: JNTZSCQQDOCKNL-UHFFFAOYSA-N
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Description

7-bromo-3-methyl-2-(tetrahydrofuran-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

7-bromo-3-methyl-2-(oxolan-3-yl)quinazolin-4-one

InChI

InChI=1S/C13H13BrN2O2/c1-16-12(8-4-5-18-7-8)15-11-6-9(14)2-3-10(11)13(16)17/h2-3,6,8H,4-5,7H2,1H3

InChI Key

JNTZSCQQDOCKNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=CC(=C2)Br)C3CCOC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2-amino-4-bromobenzoic acid (349 mg, 1.62 mmol), N-methyltetrahydrofuran-3-carboxamide (190 mg, 1.47 mmol), SOCl2 (0.13 mL, 1.76 mmol) and toluene (10 mL) was stirred at 80° C. for 5 h, and Na2CO3 aqueous solution was added after the mixture was cooled to room temperature. The water layer was extracted with ethyl acetate (3×10 mL) and the combined organic layers were dried over Na2SO4, filtered, and evaporated to give the desired product, which was directly used for the next step. MS (ESI): 309, 311 (MH+).
Quantity
349 mg
Type
reactant
Reaction Step One
Name
N-methyltetrahydrofuran-3-carboxamide
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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